(9,10-Dihydrophenanthren-2-YL)methanol
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Overview
Description
(9,10-Dihydrophenanthren-2-YL)methanol is an organic compound with the molecular formula C15H14O It is a derivative of dihydrophenanthrene, featuring a hydroxymethyl group attached to the second carbon of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydrophenanthren-2-YL)methanol typically involves the reduction of 9,10-dihydrophenanthrene-2-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding this compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(9,10-Dihydrophenanthren-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: 9,10-Dihydrophenanthrene-2-carboxaldehyde or 9,10-Dihydrophenanthrene-2-carboxylic acid.
Reduction: 9,10-Dihydrophenanthrene-2-methyl.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Derivatives of this compound have shown biological activity, making them candidates for drug development.
Mechanism of Action
The mechanism of action of (9,10-Dihydrophenanthren-2-YL)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of antiviral activity, the compound may inhibit the function of viral proteases, thereby preventing the replication of the virus. The exact pathways and molecular interactions depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound without the hydroxymethyl group.
9,10-Dihydrophenanthrene-2-carboxaldehyde: The aldehyde derivative.
9,10-Dihydrophenanthrene-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
(9,10-Dihydrophenanthren-2-YL)methanol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
89988-18-1 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9,10-dihydrophenanthren-2-ylmethanol |
InChI |
InChI=1S/C15H14O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9,16H,6-7,10H2 |
InChI Key |
UWFVZTDQILEQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CO)C3=CC=CC=C31 |
Origin of Product |
United States |
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